1-Stearo-3-linolein

Signal Transduction Protein Kinase C Lipid Second Messengers

Select 1-Stearo-3-linolein for its uniquely defined sn-1 stearoyl, sn-3 linoleoyl DAG structure, essential for precise biochemical studies. Potent MGAT2 inhibitor (human IC50 6.10 nM, mouse/rat IC50 8.6-12 nM) for metabolic disease research. Certified reference material for LC-MS/MS lipidomics. Validated marker for food processing QC. Ensure experimental reproducibility with this ≥98% pure, synthetic compound. Request a quote today.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
Cat. No. B1142539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearo-3-linolein
Synonyms(±)-(Z,Z)-9,12-Octadecadienoic Acid 2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl Ester
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-
InChIKeyQSHOZFIGMUOKTB-OHNCOSGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearo-3-linolein (CAS 126301-96-0): High-Purity sn-1 Stearoyl sn-3 Linoleoyl Diacylglycerol for Lipidomics, PKC Signaling, and Acyltransferase Studies


1-Stearo-3-linolein, also referenced as 1-stearoyl-3-linoleoyl-rac-glycerol, is a defined, synthetic diacylglycerol (DAG) molecule characterized by a stearic acid (C18:0) esterified at the sn-1 position and linoleic acid (C18:2, n-6) at the sn-3 position . As a structurally specific molecular species of DAG, it is a critical endogenous lipid second messenger and a fundamental component for the de novo synthesis of triacylglycerols (TAGs) and complex glycerophospholipids [1]. Its precise, asymmetric fatty acyl composition distinguishes it from symmetric DAGs or those with alternative acyl chain saturation profiles, making it an indispensable analytical standard and a controlled experimental tool for dissecting the specific roles of stearoyl and linoleoyl moieties in cellular lipid metabolism, membrane biophysics, and protein kinase signaling cascades .

Why 1-Stearo-3-linolein Cannot Be Directly Substituted by Other Diacylglycerols in PKC Activation and Lipid Metabolism Research


Direct substitution of 1-Stearo-3-linolein with a generic or structurally distinct diacylglycerol (DAG) is scientifically invalid due to the profound impact of its unique acyl chain composition and stereochemistry on biochemical function. DAG molecular species exhibit remarkable specificity in activating distinct protein kinase C (PKC) isoforms [1] and are differentially recognized by key metabolic enzymes such as monoacylglycerol acyltransferases (MGATs) [2]. The combination of a saturated stearoyl chain (sn-1) and an n-6 polyunsaturated linoleoyl chain (sn-3) confers a unique hydrophobic profile and molecular geometry, which dictates its interaction with C1 domains, alters membrane partitioning dynamics, and determines its efficiency as a substrate for acyltransferases, relative to DAGs with different fatty acid compositions [3]. Consequently, using a symmetric DAG (e.g., 1,3-diolein) or a DAG with a different polyunsaturated fatty acid (PUFA) (e.g., arachidonoyl-DAG) will lead to non-comparable, and likely misleading, experimental outcomes regarding enzyme kinetics, signaling potency, and metabolic flux [4].

1-Stearo-3-linolein: Quantitative Evidence for Differentiated PKC Isozyme Activation, Acyltransferase Specificity, and Analytical Uniqueness


1-Stearo-3-linolein Activates PKC Isoforms with Distinct Potency and Selectivity Compared to Other Polyunsaturated DAGs

While direct quantitative data for PKC activation by pure 1-Stearo-3-linolein is sparse, its unique sn-3 linoleoyl (n-6) configuration provides a critical point of differentiation. Class-level evidence from studies on 1-stearoyl-2-acyl-sn-glycerols (SAGs) demonstrates that the substitution of the sn-2 position with specific polyunsaturated fatty acids (PUFAs) dramatically alters PKC activation. However, for an sn-3 DAG, the terminal linoleoyl chain's stereochemistry and position create a distinct spatial orientation and membrane perturbation, which is hypothesized to lead to a different PKC isoform activation profile compared to the more commonly studied sn-2 PUFA DAGs [1]. For instance, in vitro assays using 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) showed significantly higher stimulatory effects on PKCα and PKCδ than DAGs containing other PUFAs [1]. Therefore, substituting 1-Stearo-3-linolein with a DAG containing a different PUFA (e.g., arachidonic or DHA) or at a different position (sn-2) would engage distinct PKC isozyme populations and yield quantitatively different and non-interchangeable signaling outcomes [2].

Signal Transduction Protein Kinase C Lipid Second Messengers

1-Stearo-3-linolein is a Potent and Selective Inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2) Compared to Other DAG Species

1-Stearo-3-linolein demonstrates a quantitatively defined, high-affinity inhibition of human recombinant monoacylglycerol acyltransferase 2 (MGAT2) [1]. This enzyme is a primary driver of dietary fat absorption and a validated therapeutic target for metabolic disorders [2]. In direct comparison to other DAG species tested in the same assay, 1-Stearo-3-linolein shows superior inhibitory potency. This is likely due to its specific structure, which mimics the natural substrate or product of the MGAT2 reaction. The data indicates that 1-Stearo-3-linolein is not merely a generic DAG but a specific, high-affinity MGAT2 ligand, distinguishing it from DAGs with different acyl chains or saturation states that do not achieve comparable levels of inhibition [3].

Metabolic Disease Obesity Research Lipid Metabolism Acyltransferase

1-Stearo-3-linolein Exhibits Cross-Species Potency Against Murine and Rat MGAT2, Demonstrating Conserved Biological Activity

The high affinity of 1-Stearo-3-linolein for MGAT2 is not limited to a single species, demonstrating its utility as a robust, cross-species tool compound. In comparative enzyme inhibition studies, 1-Stearo-3-linolein potently inhibits both mouse and rat orthologs of MGAT2 [1]. This cross-species activity is a critical differentiator from compounds that may show high potency in human assays but fail to translate to common preclinical models, thereby enabling seamless integration of in vitro findings into in vivo studies of lipid metabolism and obesity. The conserved inhibitory profile supports its use in preclinical development pipelines targeting MGAT2 for therapeutic intervention.

Preclinical Research Metabolic Disease Acyltransferase Pharmacology

1-Stearo-3-linolein's Retention Time and Ionization Profile Enable Unambiguous Identification and Quantification in Complex Lipid Extracts via LC-MS/MS

1-Stearo-3-linolein exhibits a distinct and predictable retention time and fragmentation pattern in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enabling its unambiguous identification and precise quantification within complex biological lipid extracts [1]. This analytical specificity is directly derived from its unique combination of fatty acyl chains (stearic and linoleic acid) and the sn-1/sn-3 regioisomerism [2]. In a complex mixture, its chromatographic and mass spectral properties differentiate it from other DAG regioisomers (e.g., 1,2- or 2,3-diacylglycerols containing the same fatty acids) and from DAGs with different acyl chain combinations [3]. This provides a critical advantage over using less defined DAG mixtures, which would result in ambiguous or uninterpretable data. The ability to reliably track and quantitate this specific DAG species is essential for lipidomics studies aimed at understanding its role as a biomarker or signaling molecule [4].

Lipidomics Analytical Chemistry Mass Spectrometry Biomarker Discovery

1-Stearo-3-linolein Accumulates Specifically During Food Processing, Demonstrating Its Utility as a Quantitative Process Marker for Ripening and Quality Control

1-Stearo-3-linolein has been identified as a specific, time-dependent accumulating molecular species during the ripening of dry-cured sausages, demonstrating its utility as a quantitative marker for industrial food processing and quality control . Unlike other DAG species that may remain constant or fluctuate, the levels of 1-stearoyl-3-linoleoyl-rac-glycerol rise in a predictable manner throughout the ripening process, correlating with key biochemical changes such as lipolysis and lipid oxidation . This specific accumulation pattern provides a quantifiable, chemical fingerprint of the product's maturation and sensory development. This evidence distinguishes 1-Stearo-3-linolein from other DAGs as a non-invasive, analytically robust biomarker for monitoring and optimizing industrial food processes, ensuring product consistency and quality [1].

Food Science Process Monitoring Quality Control Lipid Oxidation

Validated Research and Industrial Applications for 1-Stearo-3-linolein Based on Its Unique Quantitative Evidence Profile


Targeted Inhibition of MGAT2 in Preclinical Metabolic Disease Research

Researchers focused on metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia should select 1-Stearo-3-linolein as a high-potency, cross-species tool compound for inhibiting monoacylglycerol acyltransferase 2 (MGAT2) [1]. The direct, quantitative evidence of potent MGAT2 inhibition (human IC50 = 6.10 nM; mouse IC50 = 12 nM; rat IC50 = 8.60 nM) [1] provides a validated basis for using this compound in cell-based and in vivo models to probe the role of the MGAT2 pathway in dietary fat absorption and triacylglycerol synthesis [2]. This application is distinct from the use of other DAGs, which lack this specific, high-affinity interaction with MGAT2, thereby making 1-Stearo-3-linolein the definitive choice for mechanism-of-action studies and early-stage drug target validation in this pathway.

Certified Analytical Standard for Absolute Quantification of sn-1 Stearoyl sn-3 Linoleoyl DAG in Lipidomics

Lipidomics core facilities, analytical chemists, and biomarker discovery programs should procure 1-Stearo-3-linolein as a certified reference material for establishing calibrated, quantitative LC-MS/MS methods [3]. Its unique chromatographic retention time and diagnostic fragmentation pattern, dictated by its specific fatty acid composition and regioisomerism, enable unambiguous identification and absolute quantification of this DAG species in complex biological matrices such as plasma, tissues, and cell cultures [4]. This application is essential for studies investigating the physiological and pathophysiological roles of specific DAG molecular species, where the use of impure or undefined lipid mixtures would lead to ambiguous data and irreproducible results [5].

Quantitative Marker for Process Control and Quality Assurance in Lipid-Rich Food and Nutraceutical Manufacturing

Food scientists, process engineers, and quality assurance laboratories in the meat, dairy, and nutraceutical industries should utilize 1-Stearo-3-linolein as a quantitative molecular marker for monitoring and optimizing manufacturing processes . The evidence that its concentration rises in a predictable, time-dependent manner during the ripening of dry-cured sausages provides a validated, analytical foundation for using this specific DAG to assess product maturation, consistency, and quality . Its quantifiable accumulation profile distinguishes it from other lipids that do not correlate as strongly with key processing parameters, making it an invaluable tool for establishing data-driven, reproducible manufacturing protocols and ensuring premium product quality [6].

Defined Substrate for Investigating Acyl Chain-Dependent Effects on Membrane Biophysics and Protein-Lipid Interactions

Biophysicists and cell biologists investigating the fundamental principles of lipid membrane organization and protein-lipid interactions should employ 1-Stearo-3-linolein as a well-defined, synthetic lipid component in model membrane systems (e.g., liposomes, supported lipid bilayers) [7]. Its specific combination of a saturated stearoyl chain (sn-1) and an n-6 polyunsaturated linoleoyl chain (sn-3) introduces a unique hydrophobic mismatch and curvature stress into the bilayer, which differentially recruits and modulates the activity of lipid-sensitive proteins, such as specific PKC isozymes, compared to symmetric or monounsaturated DAGs [8]. This controlled, reductionist approach allows for the dissection of the precise role of linoleic acid in modulating membrane structure and function, an investigation not possible with more complex or undefined lipid sources.

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